N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide
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Description
The benzo[d][1,3]dioxol-5-yl moiety is a common structure in many organic compounds . It’s a bicyclic system consisting of a benzene ring fused to a 1,3-dioxole ring . This moiety is often found in natural products and synthetic molecules exhibiting a broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of compounds with the benzo[d][1,3]dioxol-5-yl moiety has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures have also been analyzed using the single crystal X-ray diffraction method .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the benzo[d][1,3]dioxol-5-yl moiety can vary depending on the specific compound. For example, some compounds have been characterized by their molecular weight, density, boiling point, and other properties .Mechanism of Action
Target of Action
The primary targets of N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Mode of Action
This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This compound is designed based on the activity of indoles against various cancer cell lines .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression and apoptosis. It modulates microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis .
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth. It has shown potent growth inhibition properties with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Safety and Hazards
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-cyclopentyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c20-13(11-5-6-14-15(9-11)24-10-23-14)7-8-18-16(21)17(22)19-12-3-1-2-4-12/h5-6,9,12-13,20H,1-4,7-8,10H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDUPRUVGDDQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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